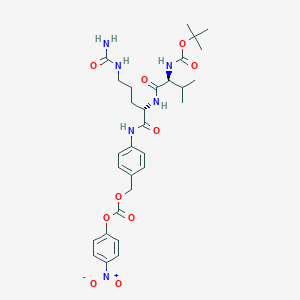

Boc-Val-Cit-PAB-PNP

Übersicht

Beschreibung

Boc-Val-Cit-PAB-PNP ist ein spaltbarer Peptidlinker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Diese Verbindung ist so konzipiert, dass sie die Wirkstofflast spezifisch innerhalb der Zielzellen freisetzt, wodurch die Wirksamkeit der Therapeutika erhöht und die Nebenwirkungen reduziert werden. Die Struktur von this compound umfasst eine Valin-Citrullin-Dipeptidsequenz, die durch Cathepsin B, ein Enzym, das in Lysosomen vorkommt, gespalten wird .

Wirkmechanismus

Target of Action

The primary target of Boc-Val-Cit-PAB-PNP is Cathepsin B , a lysosomal cysteine protease . This enzyme is highly up-regulated in malignant cells, making it an attractive target for pro-drug activation .

Mode of Action

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit dipeptide motif in the linker is designed to be a substrate for Cathepsin B . Upon ADC internalization and lysosomal degradation, the dipeptide is degraded, which liberates the attached payload inside the target cell .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the endocytic pathway . The ADC is internalized into the cell and delivered to the lysosome, where Cathepsin B is present . The Val-Cit dipeptide motif is specifically cleaved by Cathepsin B, leading to the release of the cytotoxic payload .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its superior plasma stability, release behavior, and chemical tractability . The peptide-based linker is designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases . Due to unsuitable pH conditions and serum protease inhibitors, peptide linkers show greater systemic stability with rapid enzymatic drug release in the target cell .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . The cleavage of the linker by Cathepsin B in the lysosome releases the cytotoxic payload, leading to the death of the cancer cell .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The presence of Cathepsin B in the lysosome of the cancer cells is crucial for the cleavage of the linker and the release of the cytotoxic payload . Furthermore, the pH conditions in the systemic circulation and the presence of serum protease inhibitors can affect the stability of the linker and the release of the drug .

Biochemische Analyse

Biochemical Properties

Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .

Cellular Effects

The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .

Subcellular Localization

The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Boc-Val-Cit-PAB-PNP umfasst mehrere Schritte, beginnend mit dem Schutz von Aminosäuren und der Bildung von Peptidbindungen. Der allgemeine Syntheseweg umfasst:

Schutz von Aminosäuren: Die Aminosäuren Valin und Citrullin werden mit tert-Butyloxycarbonyl (Boc)-Gruppen geschützt.

Peptidbindungsbildung: Die geschützten Aminosäuren werden mit Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Linker-Anbindung: Das Peptid wird dann durch Veresterungs- und Amidierungsreaktionen mit p-Aminobenzyl (PAB) und para-Nitrophenyl (PNP) Gruppen verknüpft.

Entschützung: Die Boc-Gruppen werden unter sauren Bedingungen entfernt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Bulk-Synthese: Großtechnische Synthese von geschützten Aminosäuren und Peptiden.

Automatisierte Peptidsynthesizer: Einsatz von automatisierten Systemen zur Rationalisierung der Kupplungs- und Entschützungsschritte.

Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) wird eingesetzt, um das Endprodukt zu reinigen.

Qualitätskontrolle: Strikte Tests, einschließlich Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS), gewährleisten die Reinheit und Konsistenz der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Boc-Val-Cit-PAB-PNP durchläuft verschiedene Arten chemischer Reaktionen:

Spaltung: Die Valin-Citrullin-Sequenz wird durch Cathepsin B gespalten, wodurch die Wirkstofflast freigesetzt wird.

Hydrolyse: Die Ester- und Amidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.

Substitution: Die PNP-Gruppe kann durch Nukleophile wie Amine substituiert werden.

Häufige Reagenzien und Bedingungen

Spaltung: Cathepsin B-Enzym unter lysosomalen Bedingungen.

Hydrolyse: Saure (z.B. Trifluoressigsäure) oder basische (z.B. Natriumhydroxid) Bedingungen.

Substitution: Nukleophile wie primäre Amine unter milden Bedingungen.

Hauptprodukte

Spaltung: Freisetzung der Wirkstofflast.

Hydrolyse: Bildung von Aminosäuren und PAB-PNP-Fragmenten.

Substitution: Bildung von substituierten PAB-Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Linker bei der Synthese komplexer Moleküle verwendet.

Biologie: Erleichtert die gezielte Wirkstoffabgabe in Zellstudien.

Medizin: Integraler Bestandteil der Entwicklung von ADCs für die Krebstherapie.

Industrie: In der Produktion von Spezialpharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst:

Targeting: Das ADC bindet an spezifische Antigene auf der Oberfläche von Krebszellen.

Internalisierung: Das ADC wird in die Zelle internalisiert und zum Lysosom transportiert.

Spaltung: Cathepsin B spaltet den Valin-Citrullin-Linker und setzt die Wirkstofflast frei.

Wirkung: Die freigesetzte Substanz übt ihre zytotoxische Wirkung auf die Krebszelle aus.

Wissenschaftliche Forschungsanwendungen

Boc-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates targeted drug delivery in cellular studies.

Medicine: Integral in the development of ADCs for cancer therapy.

Industry: Employed in the production of specialized pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Boc-Gly-Phe-Leu-PAB-PNP: Ein weiterer spaltbarer Linker, der in ADCs verwendet wird.

Fmoc-Val-Cit-PAB-PNP: Ähnliche Struktur, aber mit einer anderen Schutzgruppe.

Boc-Val-Ala-PAB-PNP: Variation in der Peptidsequenz.

Einzigartigkeit

Boc-Val-Cit-PAB-PNP ist einzigartig aufgrund seiner spezifischen Spaltung durch Cathepsin B, die eine gezielte Wirkstofffreigabe innerhalb von Lysosomen gewährleistet. Diese Spezifität erhöht den therapeutischen Index von ADCs und macht es zu einem wertvollen Werkzeug in der gezielten Krebstherapie.

Eigenschaften

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWLDDHVHXQPOG-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2890892.png)

![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890895.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-methoxypiperidine](/img/structure/B2890901.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)

![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)

![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)